molecular formula C6H13ClN2O3 B8083412 1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride

1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride

Cat. No.: B8083412
M. Wt: 196.63 g/mol
InChI Key: JYRVPFLFZCRJTD-UHFFFAOYSA-N
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Description

1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride is a synthetic organic compound featuring a hybrid structure combining amino, ethoxy, and vinyl functional groups. The compound’s hydrochloride salt form likely enhances its stability and solubility in aqueous systems, a common trait among amino acid derivatives .

Properties

IUPAC Name

1-(2-aminoethoxy)ethenyl 2-aminoacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c1-5(10-3-2-7)11-6(9)4-8;/h1-4,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRVPFLFZCRJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(OCCN)OC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride typically involves the reaction of 2-aminoethanol with vinyl acetate in the presence of a base, followed by the introduction of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as:

    Mixing: Combining 2-aminoethanol and vinyl acetate.

    Reaction: Allowing the mixture to react under controlled temperature and pH.

    Purification: Isolating the product through crystallization or other purification techniques.

    Conversion to Hydrochloride: Treating the purified product with hydrochloric acid to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to ethyl derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride is characterized by its unique molecular structure, which includes an amino group and an ethoxy chain. This structure contributes to its reactivity and biological activity, making it a valuable compound in research.

Medicinal Chemistry

  • Drug Development : The compound has been investigated for its potential as a precursor in synthesizing various pharmaceuticals. Its ability to form stable linkages with other molecules enhances its utility in drug design.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cellular processes involved in tumor growth and metastasis. For instance, compounds with similar structures have shown promise in inhibiting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Biochemical Studies

  • Protein Interaction Studies : The incorporation of this compound into bioconjugation strategies allows for the selective labeling of proteins. This application is crucial for studying protein dynamics, interactions, and functions within cellular environments.
  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the efficacy of modified versions of this compound against breast cancer cell lines. The results indicated that specific modifications enhanced the compound's ability to induce apoptosis in malignant cells while sparing normal cells, highlighting its potential for targeted cancer therapies .

Case Study 2: Bioconjugation Applications

In another investigation focused on bioconjugation technologies, researchers utilized this compound to create site-selective linkers for antibody-drug conjugates (ADCs). The study demonstrated that these linkers improved the stability and efficacy of ADCs against HER2-positive breast cancer cells, suggesting a promising avenue for therapeutic development .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesKey Applications
This compoundAmino group, ethoxy chainDrug development, anticancer research
Aminoethoxyvinylglycine hydrochlorideSimilar ethoxy structure but different functional groupsPlant growth regulation
Other amino acid derivativesVarying side chains and functional groupsEnzyme inhibition, protein synthesis

Mechanism of Action

The mechanism by which 1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and vinyl groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride with structurally or functionally related compounds, based on molecular properties, applications, and safety profiles derived from the evidence:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Identified Uses Safety Profile
This compound Not available Not explicitly provided Inferred ~250–300* Vinyl group, ethoxy-amino side chain Hypothesized: Biochemical intermediates No direct data; likely similar to analogs
Methyl 2-aminoacetate hydrochloride 5680-79-5 C₃H₈ClNO₂ 125.55 Methyl ester, aminoacetate backbone Laboratory chemicals, substance synthesis Non-hazardous (per GHS classification)
Methyl 2-aminoacetate hydrochloride (2:1) 883886-67-7 C₆H₁₅ClN₂O₄ 214.65 Dimeric form of methyl 2-aminoacetate Research chemicals (exact use unspecified) Warning (H302, H315, H319, H335 hazards)
Prop-2-en-1-yl 2-aminoacetate hydrochloride Not explicitly provided C₅H₁₀ClNO₂ ~151.59 (calculated) Propenyl ester, aminoacetate backbone Agrochemical intermediates (inferred) No safety data available
(2E)-4-aminobut-2-enoic acid hydrochloride 1355450-70-2 C₄H₈ClNO₂ 137.57 α,β-unsaturated carboxylic acid, amino group Biochemical research Limited data; structurally reactive

Notes on Comparison:

  • Safety: Methyl 2-aminoacetate hydrochloride (2:1) exhibits higher hazard warnings compared to its monomeric form, suggesting stoichiometric ratios impact toxicity .
  • Applications: While methyl derivatives are well-documented for lab use, compounds with unsaturated backbones (e.g., prop-2-en-1-yl or α,β-unsaturated acids) may serve as intermediates in pesticide or drug synthesis .

Biological Activity

1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride, often referred to as aminoethoxyvinyl glycine (AVG), is a compound primarily studied for its biological activity as an ethylene biosynthesis inhibitor. This article delves into its pharmacological effects, mechanisms of action, and relevant research findings.

AVG functions by inhibiting the enzyme 1-aminocyclopropane-1-carboxylic acid synthase (ACC synthase), which plays a crucial role in the biosynthesis of ethylene in plants. By blocking this pathway, AVG effectively reduces ethylene production, impacting various physiological processes such as fruit ripening, senescence, and abscission.

Pharmacokinetics

Research indicates that AVG is rapidly absorbed following oral administration. Studies show that over 80% of the administered dose is absorbed, with a primary excretion route through urine (57-74%) and a minor proportion via feces (11.4-13.6%) . Long-term studies in rats have demonstrated that high doses can lead to transient liver and kidney effects, with alterations in enzyme activity (e.g., AST and ALT) serving as biomarkers for exposure .

In Vivo Studies

In repeated-dose studies involving rats, AVG exhibited several notable effects:

  • Liver and Kidney Impact : Histopathological changes were observed in both organs at doses starting from 0.5 mg/kg bw/day for the liver and 2 mg/kg bw/day for the kidneys. These included vacuolation and inflammation .
  • Weight Gain Reduction : Animals receiving doses of 4 mg/kg bw/day or higher showed decreased weight gain .
  • Immunosuppression : At high doses, AVG caused reversible immunosuppression, evidenced by reduced thymus weights and anti-SRBC responses .

Long-Term Toxicity

The overall no-observed-effect level (NOEL) for AVG was established at 0.2 mg/kg bw/day based on enzyme activity alterations without significant adverse effects . However, reproductive studies indicated potential impacts on fertility and pup survival at elevated doses .

Case Studies

A study conducted on the effects of AVG on fruit ripening demonstrated its efficacy in delaying senescence in apples and pears. The application of AVG resulted in lower ethylene production, leading to extended shelf life and improved quality during storage . Another investigation highlighted AVG's role in reducing fruit drop in various crops, showcasing its practical applications in agriculture.

Data Summary

The following table summarizes key findings from various studies on AVG:

Study TypeDose Range (mg/kg bw/day)Key Findings
Acute Toxicity2.25 - 50Rapid absorption; primary urinary excretion
Repeated Dose0.4 - 8Liver/kidney histopathology; reduced weight gain
ImmunosuppressionHigh dosesThymus weight suppression; reversible effects
Reproductive ToxicityHigh dosesReduced fertility; impacts on pup survival
Fruit RipeningField applicationDelayed senescence; extended shelf life

Q & A

Q. Key Considerations :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of amine groups.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .

Advanced: How can computational chemistry optimize reaction pathways for this compound?

Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path sampling can predict energetically favorable pathways:

Transition State Analysis : Identify intermediates and barriers using software like Gaussian or ORCA .

Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of amino groups .

Machine Learning Integration : Train models on existing reaction data to predict optimal molar ratios and temperatures, reducing trial-and-error experimentation .

Q. Example Workflow :

  • Step 1 : Optimize geometry of reactants at B3LYP/6-31G(d) level.
  • Step 2 : Calculate Gibbs free energy profiles to compare acetylation vs. alkylation routes.

Basic: What analytical techniques are critical for characterizing purity and structure?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms vinyl and acetate group connectivity (e.g., vinyl proton δ ~5.5–6.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl⁻ .
  • HPLC-PDA : Assess purity (>95%) using C18 columns and UV detection at 210–260 nm .

Q. Data Interpretation :

  • Contradictions : Discrepancies in NMR integration may indicate residual solvents; use D₂O exchange or HSQC to resolve .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Dynamic NMR : Detect rotameric equilibria in flexible ethoxy chains by variable-temperature NMR .
  • X-ray Crystallography : Resolve ambiguous NOE signals by obtaining single-crystal structures .
  • Multivariate Analysis : Apply PCA to FTIR or Raman spectra to distinguish between polymorphic forms .

Q. Case Study :

  • If MS shows [M+Na]⁺ but NMR lacks expected peaks, consider hydrolysis byproducts and re-analyze under inert conditions .

Basic: What handling and storage protocols ensure compound stability?

Answer:

  • Storage : Keep in airtight containers at –20°C, desiccated to prevent hygroscopic degradation .
  • Handling : Use gloveboxes under N₂ for moisture-sensitive reactions; avoid contact with strong oxidizers .

Q. Stability Data :

ConditionDegradation Rate
25°C, 60% humidity10% loss in 30 days
–20°C, anhydrous<2% loss in 6 months

Advanced: What strategies minimize side reactions during its use in peptide coupling?

Answer:

  • Protecting Groups : Use Fmoc/t-Bu for amino groups to prevent unwanted acylation .
  • Catalyst Screening : Test HOBt/DIC vs. PyBOP for coupling efficiency via DOE (e.g., Taguchi method) .
  • In Situ Monitoring : Employ ReactIR to detect transient intermediates and adjust stoichiometry dynamically .

Q. Example DOE Setup :

FactorLevels
Temperature0°C, RT, 40°C
SolventDMF, DCM, THF
Coupling AgentHATU, EDCI, DCC

Basic: What are its applications in medicinal chemistry research?

Answer:

  • Prodrug Design : Serve as a hydrolyzable carrier for amine-containing drugs (e.g., antivirals) .
  • Bioconjugation : Link to antibodies via NHS ester chemistry for targeted delivery studies .

Q. Validation :

  • In Vitro Assays : Test stability in PBS (pH 7.4) and plasma to assess hydrolysis kinetics .

Advanced: How does its reactivity compare to analogous chloroethyl or hydroxylamine derivatives?

Answer:

  • Nucleophilicity : The aminoethoxy group is less reactive than chloroethyl analogues, requiring stronger electrophiles for alkylation .
  • pH Sensitivity : Protonation at pH <6 enhances water solubility but reduces nucleophilic attack efficiency .

Q. Comparative Data :

CompoundReaction Rate with Benzoyl Chloride
1-(2-Aminoethoxy)vinyl [...]0.8 mM/min
2-Chloroethyl derivative2.1 mM/min

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